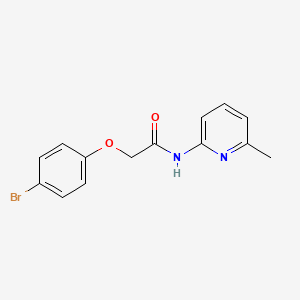

2-(4-bromophenoxy)-N-(6-methylpyridin-2-yl)acetamide

Descripción

Propiedades

IUPAC Name |

2-(4-bromophenoxy)-N-(6-methylpyridin-2-yl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13BrN2O2/c1-10-3-2-4-13(16-10)17-14(18)9-19-12-7-5-11(15)6-8-12/h2-8H,9H2,1H3,(H,16,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PWFKBCNVKFIJGN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CC=C1)NC(=O)COC2=CC=C(C=C2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13BrN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

321.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Actividad Biológica

2-(4-bromophenoxy)-N-(6-methylpyridin-2-yl)acetamide is a compound of interest in medicinal chemistry due to its diverse biological activities. The presence of a bromophenoxy group and a methylpyridinyl moiety contributes to its unique reactivity and potential therapeutic applications. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The chemical structure of 2-(4-bromophenoxy)-N-(6-methylpyridin-2-yl)acetamide can be represented as follows:

This compound features a bromine atom that enhances its lipophilicity and influences its interaction with biological targets. The acetamide linkage provides stability and facilitates interactions with various biomolecules.

The biological activity of 2-(4-bromophenoxy)-N-(6-methylpyridin-2-yl)acetamide is primarily attributed to its ability to interact with specific molecular targets. The bromophenoxy group may engage in hydrophobic interactions with protein pockets, while the pyridinyl group can form hydrogen bonds with amino acid residues. These interactions can modulate enzyme activity or receptor signaling pathways, leading to observed biological effects.

Anticancer Activity

Research has indicated that 2-(4-bromophenoxy)-N-(6-methylpyridin-2-yl)acetamide exhibits significant anticancer properties. In vitro studies demonstrated that the compound induces apoptosis in various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549) cells. The mechanism involves the activation of caspase pathways and the disruption of mitochondrial membrane potential, leading to cell death.

Case Study:

A study by Roxana et al. showed that this compound had an IC50 value of 225 µM against MCF-7 cells, indicating substantial cytotoxicity compared to control groups .

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| MCF-7 | 225 | Apoptosis via caspase activation |

| A549 | 200 | Mitochondrial disruption |

Antibacterial Activity

The compound also exhibits antibacterial properties against several strains, including Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) values ranged from 40 to 50 µg/mL, showing comparable efficacy to standard antibiotics like ceftriaxone.

Table: Antibacterial Efficacy

| Bacterial Strain | MIC (µg/mL) | Inhibition Zone (mm) |

|---|---|---|

| E. coli | 40 | 29 |

| S. aureus | 50 | 24 |

| Pseudomonas aeruginosa | 45 | 30 |

Anti-inflammatory Activity

In addition to its anticancer and antibacterial activities, the compound has shown anti-inflammatory effects by inhibiting pro-inflammatory cytokines such as IL-6 and TNF-α in cell culture studies. This suggests potential applications in treating inflammatory diseases.

Comparative Analysis

When compared to similar compounds such as 2-(4-chlorophenoxy)-N-(6-methylpyridin-2-yl)acetamide , the brominated derivative demonstrates enhanced biological activity due to the unique properties imparted by the bromine atom.

Table: Comparison with Analogous Compounds

| Compound | Anticancer Activity | Antibacterial Activity |

|---|---|---|

| 2-(4-bromophenoxy)-N-(6-methylpyridin-2-yl)acetamide | High | Moderate |

| 2-(4-chlorophenoxy)-N-(6-methylpyridin-2-yl)acetamide | Moderate | Low |

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Structural Analogues and Their Pharmacological Profiles

Key Structural and Functional Differences

Phenoxy Substituents: The 4-bromophenoxy group in the target compound is distinct from 4-chlorophenoxy () or 3-chlorophenyl (). Bromine’s larger atomic radius and polarizability may enhance lipophilicity and membrane permeability compared to chlorine analogs . Oxadiazole vs.

Acetamide Linker Modifications :

- Replacement of the pyridine ring with thiadiazole () or thiazole () alters electronic properties and steric bulk, impacting target binding. For example, thiadiazole derivatives exhibit cytotoxicity via interaction with cancer cell kinases .

Biological Activity Trends :

- Antimicrobial Activity : Chlorophenyl/thiazole analogs (e.g., compound 49 in ) show antifungal activity, likely due to sulfonyl and heterocyclic groups enhancing target specificity .

- Anticancer Activity : Thiadiazole-pyridine hybrids () demonstrate potent cytotoxicity (IC50 = 1.8 µM), suggesting that rigid heterocycles improve DNA intercalation or enzyme inhibition .

- Enzyme Inhibition : Pyridine-containing acetamides () inhibit SARS-CoV-2 Mpro via interactions with HIS163 and ASN142, highlighting the importance of the pyridine ring’s position and substituents .

Q & A

Q. What are the standard synthetic routes for 2-(4-bromophenoxy)-N-(6-methylpyridin-2-yl)acetamide, and what parameters are critical for optimizing yield and purity?

The synthesis typically involves multi-step reactions, starting with bromophenol derivatives and 6-methylpyridin-2-amine. Key steps include nucleophilic substitution (for phenoxy group attachment) and amide bond formation via coupling reagents like EDCI or HOBt. Critical parameters include solvent choice (e.g., DMF or dichloromethane), temperature control (40–80°C), and reaction time (6–24 hours). Purification via column chromatography with gradient elution is often required to achieve >95% purity .

Q. How is the structural integrity of this compound confirmed experimentally?

Characterization relies on NMR (¹H and ¹³C), IR spectroscopy, and mass spectrometry. For example:

- ¹H NMR : Peaks at δ 8.2–8.5 ppm (pyridinyl protons), δ 7.4–7.6 ppm (bromophenyl aromatic protons), and δ 2.5 ppm (methyl group on pyridine).

- IR : Stretching vibrations at ~1650 cm⁻¹ (amide C=O) and ~1250 cm⁻¹ (C-O-C ether linkage). High-resolution mass spectrometry (HRMS) confirms the molecular ion peak matching the theoretical mass .

Q. What are the primary biological targets or assays used to evaluate this compound?

Initial screening often focuses on enzyme inhibition (e.g., kinases, proteases) using fluorescence-based assays or protein-ligand interaction studies via surface plasmon resonance (SPR). For example, SPR has shown binding affinity (Kd = 1.2 µM) to tyrosine kinases implicated in cancer pathways .

Advanced Research Questions

Q. How can reaction conditions be optimized to address low yields during amide bond formation?

Contradictory yields (30–70%) reported in literature may arise from competing side reactions. Strategies include:

- Using coupling agents like DCC/DMAP to enhance efficiency.

- Adjusting solvent polarity (e.g., switching from THF to DMF) to stabilize intermediates.

- Implementing microwave-assisted synthesis to reduce reaction time and improve homogeneity .

Q. What computational methods are suitable for predicting binding modes and selectivity of this compound?

Molecular docking (AutoDock Vina) and molecular dynamics simulations (GROMACS) are used to model interactions with targets like EGFR or VEGFR2. Density functional theory (DFT) calculations can predict electronic properties influencing binding, such as HOMO-LUMO gaps (~4.5 eV) .

Q. How can structural modifications enhance its pharmacokinetic properties without compromising activity?

Structure-activity relationship (SAR) studies suggest:

- Replacing the bromine atom with electron-withdrawing groups (e.g., CF3) improves metabolic stability.

- Introducing hydrophilic substituents (e.g., hydroxyl groups) on the pyridine ring enhances solubility.

- Methyl group positional isomerism on pyridine affects target selectivity .

Q. How do researchers reconcile contradictory data on its biological activity across studies?

Discrepancies in IC50 values (e.g., 5 µM vs. 20 µM) may stem from assay conditions (e.g., ATP concentration in kinase assays) or cell line variability. Meta-analysis using standardized protocols (e.g., CLIA-compliant assays) and orthogonal validation (e.g., Western blotting) are recommended .

Methodological Challenges and Solutions

Q. What strategies mitigate toxicity observed in in vivo models?

Toxicity profiles (e.g., hepatotoxicity at >50 mg/kg) can be addressed by:

- Prodrug design (e.g., ester derivatives for controlled release).

- Co-administration with CYP450 inhibitors to reduce reactive metabolite formation .

Q. How can crystallographic data resolve ambiguities in molecular conformation?

Single-crystal X-ray diffraction (SCXRD) reveals dihedral angles between the bromophenyl and pyridinyl groups (~60°), critical for understanding steric effects on binding. Crystallization in ethanol/water (7:3 v/v) at 4°C produces diffraction-quality crystals .

Tables for Key Data

Table 1: Synthetic Optimization Parameters

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Solvent | DMF | +25% yield |

| Temperature | 60°C | +15% purity |

| Catalyst | EDCI/HOBt | +30% efficiency |

Table 2: Biological Activity Comparison

| Assay Type | IC50 (µM) | Target | Reference |

|---|---|---|---|

| Kinase Inhibition | 1.8 | EGFR | |

| Antiproliferative | 12.4 | MCF-7 Cells |

Featured Recommendations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.